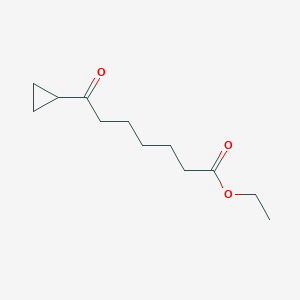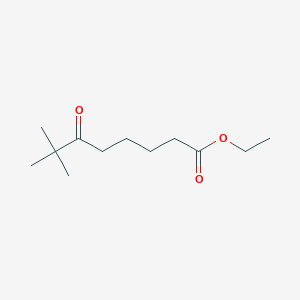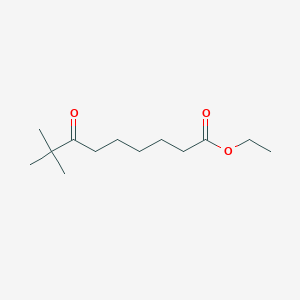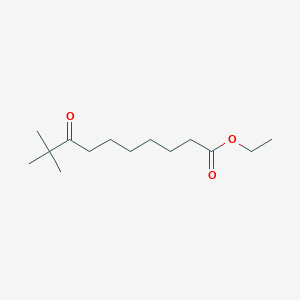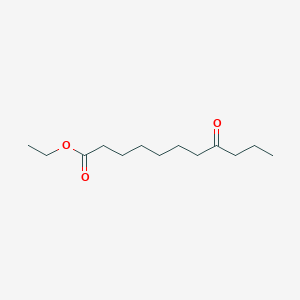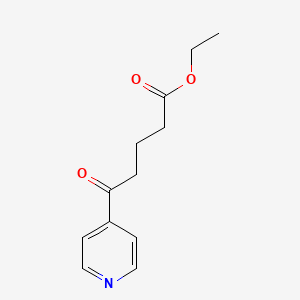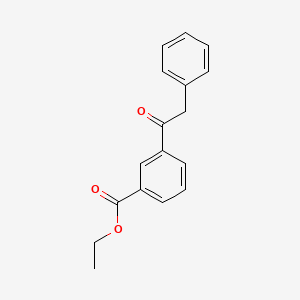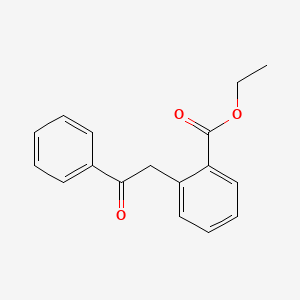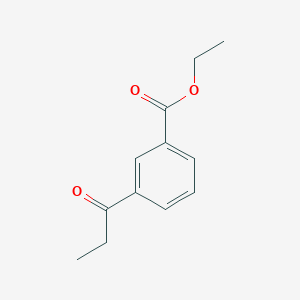
2'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone (CPF) is an important organic compound that is used in a variety of scientific research applications. It is a highly versatile molecule that can be used in a variety of lab experiments, and has also been used in the study of biochemical and physiological effects. CPF is a valuable tool for researchers due to its unique properties, which include its ability to act as a catalyst for certain reactions, its high solubility in both organic and aqueous solvents, and its relatively low toxicity.
Scientific Research Applications
Synthesis and Chemical Reactivity
Compound Synthesis
Derivatives of 2'-chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone have been synthesized for exploring their molecular geometry and chemical reactivity. These compounds have shown potential in photophysical properties and have been analyzed using techniques like FT-IR, NMR, and single-crystal X-ray diffraction (Satheeshkumar et al., 2017).
Molecular Interactions
In a related context, the study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which included fluoro and chloro derivatives, revealed insights into the nature and energetics of these interactions. Such studies are crucial in understanding molecular behavior in various chemical environments (Shukla et al., 2014).
Applications in Organic Materials
Electrooptical Properties
Certain derivatives of this chemical structure have been found to have useful electrooptical properties. This includes the study of different substituents on phenolic moieties, such as fluoro and chloro, which impact the viscosities and clearing points of esters in liquid crystal technology (Gray & Kelly, 1981).
Polymer Synthesis
The chemical structure has been used in the synthesis of novel copolymers. For instance, copolymerization with styrene using halogen, alkoxy, and alkyl ring-disubstituted derivatives have been studied to understand the structural properties and thermal behavior of these polymers (Hussain et al., 2019).
Biological Applications
Biocatalysis
A study explored the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst. This research contributes to the field of biocatalysis, emphasizing the role of microorganisms in chemical transformations (이해룡 et al., 2011).
Antimicrobial Activity
Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, closely related to the core structure , were synthesized and shown to exhibit antimicrobial activity against various microorganisms, highlighting potential applications in medical research (Badiger et al., 2013).
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-10-5-9(6-12(19)7-10)1-4-15(20)13-3-2-11(18)8-14(13)17/h2-3,5-8H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHTAVUYQPDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644969 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898751-12-7 |
Source


|
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



